1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one
Description
Properties
CAS No. |
88723-14-2 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(butylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H15N3O/c1-3-4-5-10-9-11-6-8(12-9)7(2)13/h6H,3-5H2,1-2H3,(H2,10,11,12) |
InChI Key |
SSVARMWBTXVYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution or amination of an imidazole derivative bearing a suitable leaving group or reactive site with butylamine or a butylamino precursor. The ethanone group is introduced either prior to or after the amination step, depending on the synthetic route.
- Starting materials: Imidazole derivatives such as 1H-imidazol-5-yl ethanone or related halogenated imidazole compounds.
- Amination reagent: Butylamine or butylamino derivatives.
- Solvents: Common solvents include ethanol, dichloromethane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Catalysts: Copper(I) iodide and bases such as potassium phosphate or cesium carbonate are often used to facilitate amination reactions.
- Temperature: Reactions are generally conducted at mild to moderate temperatures (20–140°C), depending on the step and reagents.
Representative Laboratory-Scale Preparation
A typical laboratory synthesis involves:
- Reacting an imidazole ethanone derivative with butylamine in a suitable solvent.
- Using a base such as potassium phosphate or cesium carbonate to deprotonate the imidazole nitrogen and promote nucleophilic substitution.
- Employing copper(I) iodide as a catalyst under an inert atmosphere to enhance reaction efficiency.
- Stirring the reaction mixture at temperatures ranging from room temperature to 50°C for 2 hours or longer to ensure completion.
- Workup includes quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.
Industrial-Scale Preparation
On an industrial scale, continuous flow synthesis methods are preferred for their scalability, better control over reaction parameters, and improved yields and purity. Continuous flow reactors allow precise temperature control and efficient mixing, which are critical for the amination and ketone functionalization steps.
Detailed Reaction Conditions and Yields
| Step | Reactants & Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Amination of imidazole derivative with butylamine | Imidazole ethanone derivative, butylamine, CuI, K3PO4 | DMSO or DMF | 20–50°C | 2 h | Moderate to high | Inert atmosphere recommended |
| Protection of imidazole hydroxyl groups (if present) | TBDPSCl, imidazole | DMF | Room temp | 2 h | ~30–40% | Protecting groups used to improve selectivity |
| Alkylation or substitution reactions | Imidazole derivatives, alkyl halides | DMF | 20–140°C | 12 h | 40–58% | Higher temperature for more challenging substitutions |
| Continuous flow synthesis (industrial) | Same as above | Various | Controlled | Continuous | Higher yields, purity | Scalable and efficient |
Research Findings and Analytical Data
- NMR and Mass Spectrometry: Characterization of intermediates and final products typically involves ^1H NMR, ^13C NMR, and MS. For example, imidazole derivatives show characteristic aromatic proton signals around 7–8 ppm and aliphatic signals for butyl groups between 0.9–3.0 ppm.
- Purification: Flash chromatography on silica gel using ethyl acetate/heptane gradients is common.
- Yields: Laboratory yields vary from 30% to 60% depending on the step and purification efficiency.
- Reaction Monitoring: UPLC-MS is used to monitor reaction progress and confirm product identity.
Summary of Preparation Methodology
The preparation of 1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one involves:
- Selection of an appropriate imidazole ethanone precursor.
- Amination with butylamine under catalytic conditions using copper(I) iodide and bases.
- Use of polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution.
- Control of reaction temperature and time to optimize yield.
- Application of protecting groups if necessary to improve selectivity.
- Purification by chromatographic techniques.
- For industrial production, continuous flow synthesis offers advantages in scalability and product quality.
This synthesis approach is supported by diverse research data and industrial practices, ensuring reproducibility and efficiency in producing this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several imidazole-based ethanones, differing primarily in substituent groups. Below is a comparative analysis:
Key Differences in Physicochemical Properties
- Substituent Effects: The butylamino group in the target compound introduces steric bulk and basicity compared to sulfoximine (1b) or trifluoroacetyl groups. This may enhance solubility in polar solvents or alter binding affinities in biological systems .
- Melting Points : While data for the target compound are unavailable, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit a melting point of 137.3–138.5°C, suggesting that substituents significantly influence crystallinity .
- Biological Activity: Compounds like 4a and 4b (benzimidazole-oxadiazole hybrids) demonstrate anti-inflammatory activity, highlighting the importance of fused heterocyclic systems. The butylamino-acetyl combination in the target compound may confer unique receptor interactions .
Biological Activity
1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS No. | 88733-74-8 |
| Molecular Formula | C9H14N3O |
| Molecular Weight | 166.23 g/mol |
| IUPAC Name | 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one |
| InChI Key | DGMSONSOYJZZRU-UHFFFAOYSA-N |
The biological activity of 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate interaction. Furthermore, it can modulate receptor functions through competitive or non-competitive binding, influencing signaling pathways within cells.
Antimicrobial Activity
Research indicates that compounds similar to 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives possess antifungal activity that surpasses their antibacterial and anticancer effects . This suggests that the compound may be effective against various fungal pathogens.
Anticancer Potential
Initial evaluations have also explored the anticancer potential of related imidazole derivatives. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cancer cell proliferation through various pathways, including the modulation of cell cycle proteins and apoptotic markers .
Comparative Studies
To understand the uniqueness of 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one, it is beneficial to compare it with similar compounds:
Case Study 1: Antifungal Efficacy
A study conducted on various imidazole derivatives demonstrated that certain substitutions on the imidazole ring significantly enhance antifungal activity. The introduction of a butylamino group was noted to improve solubility and bioavailability, leading to enhanced efficacy against fungal strains such as Candida albicans .
Case Study 2: Anticancer Activity
Another investigation focused on a series of substituted imidazole compounds, revealing that those with a butylamino substitution exhibited promising anticancer properties in vitro. The study utilized a brine shrimp lethality assay to evaluate toxicity and found that these compounds could selectively induce cytotoxicity in cancer cell lines while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
